![molecular formula C12H15Cl2NO2 B2952037 1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1827960-20-2](/img/structure/B2952037.png)
1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride
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Description
“1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, a chiral amine-derived iridacycle complex can catalyze a borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . Another reaction involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst to provide various pyrrolidines .Future Directions
The future directions in the research of “1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride” and similar compounds involve the design and development of new pyrrolidine compounds with different biological profiles . The molecular diversity and complexity of pyrrolidine-based molecules allow us to design and develop more active and less toxic drug candidates .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . They have been reported to exhibit a wide range of important activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16;/h1-4,10H,5-8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPYAFLBOCEWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride |
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